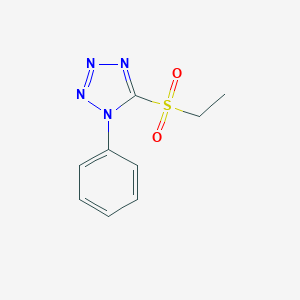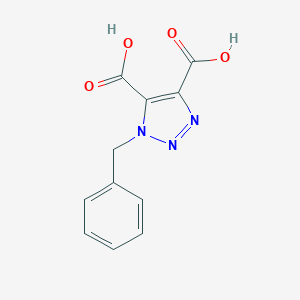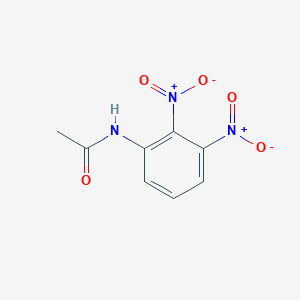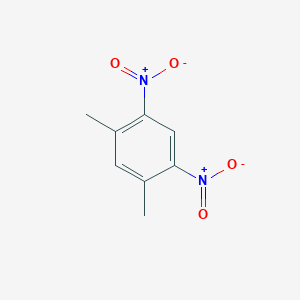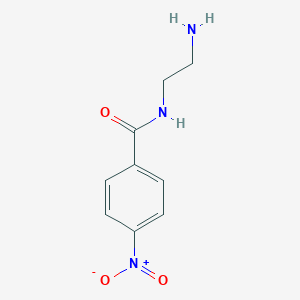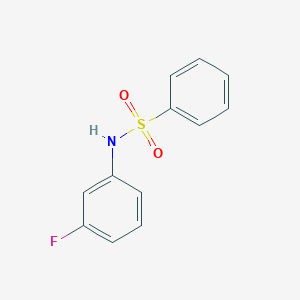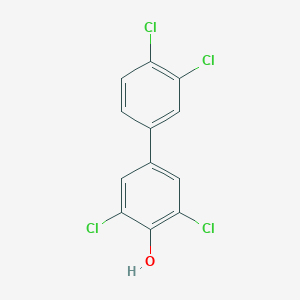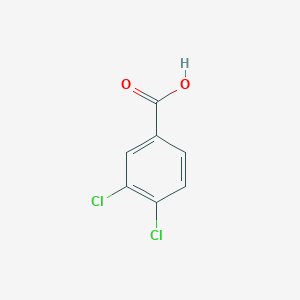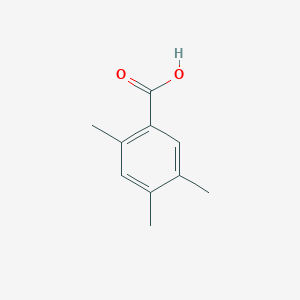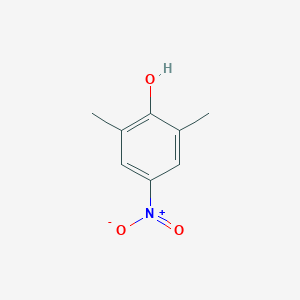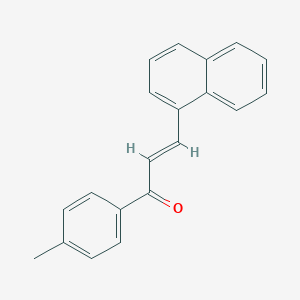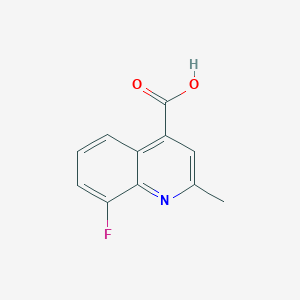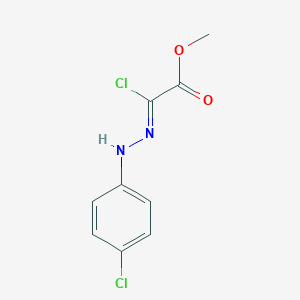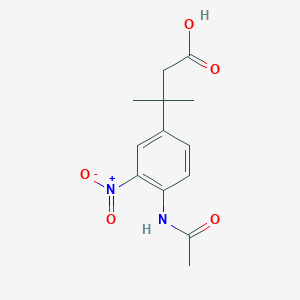
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as ANBMTA and is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs). ANBMTA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Mécanisme D'action
The exact mechanism of action of ANBMTA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever. ANBMTA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
ANBMTA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. ANBMTA has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, ANBMTA has been found to have antioxidant properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ANBMTA in lab experiments is its relatively low cost and ease of synthesis. ANBMTA has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experiments. However, ANBMTA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored in the study of ANBMTA. One area of research is the development of new synthetic methods for ANBMTA that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of ANBMTA. Finally, the potential use of ANBMTA in combination with other drugs for the treatment of cancer should be explored further.
In conclusion, ANBMTA is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to have anticancer activity. ANBMTA has advantages and limitations for lab experiments, and future directions for research include the development of new synthetic methods and investigation of its molecular mechanisms.
Méthodes De Synthèse
ANBMTA can be synthesized through a multistep process that involves the reaction of 3-methylbutanoic acid with acetic anhydride, followed by the reaction of the resulting compound with 4-amino-3-nitrophenol in the presence of a catalyst. The final product is obtained through the process of recrystallization.
Applications De Recherche Scientifique
ANBMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. ANBMTA has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer activity.
Propriétés
Numéro CAS |
33214-73-2 |
|---|---|
Nom du produit |
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid |
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
3-(4-acetamido-3-nitrophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-10-5-4-9(6-11(10)15(19)20)13(2,3)7-12(17)18/h4-6H,7H2,1-3H3,(H,14,16)(H,17,18) |
Clé InChI |
NQZPOLRJLCSBSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
33214-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



